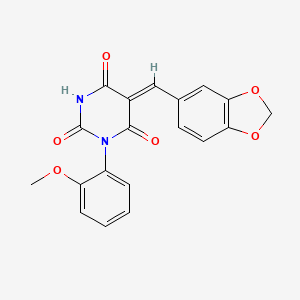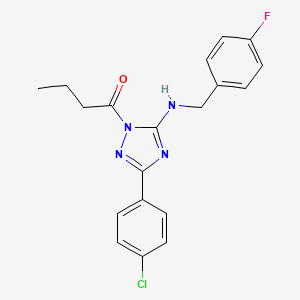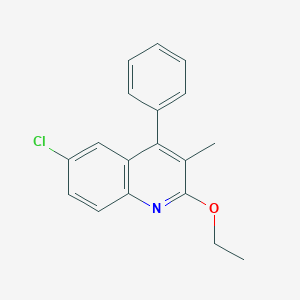![molecular formula C15H20ClN3O2 B4738128 2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4738128.png)
2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-butanol hydrochloride
Vue d'ensemble
Description
2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-butanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBA, and it is a synthetic molecule that belongs to the class of compounds known as phenylboronic acids. In
Mécanisme D'action
The mechanism of action of PBA is not fully understood. However, studies have shown that PBA can inhibit the activity of proteasomes, which are cellular structures responsible for degrading proteins. This inhibition leads to the accumulation of proteins in the cell, which can induce apoptosis.
Biochemical and Physiological Effects:
PBA has been shown to have several biochemical and physiological effects. Studies have shown that PBA can inhibit the activity of proteasomes, which can lead to the accumulation of proteins in the cell. This accumulation can induce apoptosis, making PBA a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of PBA is its potential application in cancer therapy. However, PBA has some limitations for lab experiments. PBA is a synthetic molecule that is difficult to synthesize, and it is not readily available. Moreover, PBA has a short half-life, which makes it challenging to study its long-term effects.
Orientations Futures
There are several future directions for the study of PBA. One of the most significant areas of research is the development of more efficient synthesis methods for PBA. Additionally, further studies are needed to fully understand the mechanism of action of PBA and its potential applications in cancer therapy. Moreover, research can be conducted to explore the potential applications of PBA in other fields such as drug delivery and materials science.
Conclusion:
In conclusion, PBA is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PBA has been extensively studied for its potential application in cancer therapy. However, PBA has some limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Applications De Recherche Scientifique
PBA has been extensively studied for its potential applications in various fields such as chemistry, biology, and medicine. One of the most significant applications of PBA is in the field of cancer research. Studies have shown that PBA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[(3-pyrimidin-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-2-13(11-19)18-10-12-5-3-6-14(9-12)20-15-16-7-4-8-17-15;/h3-9,13,18-19H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGOGPRCYYZJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}butan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)

![N-({5-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]-2-furyl}methyl)-N'-phenylethanediamide](/img/structure/B4738072.png)
![3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4738080.png)

![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)
![isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4738090.png)
![ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4738098.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate](/img/structure/B4738121.png)

![4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4738141.png)
![2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B4738149.png)